molecular formula C16H12F3N5O2S3 B2710291 N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide CAS No. 868976-09-4

N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide

Cat. No.: B2710291
CAS No.: 868976-09-4
M. Wt: 459.48
InChI Key: YWWMJPGZYXPJCU-UHFFFAOYSA-N
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Description

N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C16H12F3N5O2S3 and its molecular weight is 459.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research has demonstrated various synthesis methodologies for compounds structurally related to N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide, focusing on incorporating thiadiazole scaffolds and benzamide groups. One study detailed the synthesis of thiadiazolobenzamide via cyclization of thioxothiourea, highlighting the formation of novel compounds and their characterization through spectroscopy and crystallography techniques (Adhami et al., 2012). Another research effort focused on microwave-assisted synthesis of Schiff’s bases containing a thiadiazole scaffold and benzamide groups, which exhibited significant anticancer activity (Tiwari et al., 2017).

Anticancer Activity

The anticancer potential of compounds with structural similarities to this compound was explored, particularly through the synthesis of novel benzamide derivatives containing thiadiazole and their evaluation against various human cancer cell lines. These compounds demonstrated promising activity, with certain derivatives showing comparable or superior efficacy to standard drugs (Tiwari et al., 2017).

Supramolecular Gelators

Investigations into the gelation behavior of N-(thiazol-2-yl) benzamide derivatives, closely related to the target compound, revealed the importance of methyl functionality and S⋯O interaction in supramolecular gelation. These studies contribute to the understanding of non-covalent interactions in gel formation and their potential applications in designing new materials (Yadav & Ballabh, 2020).

Antimicrobial and Antibacterial Agents

Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial activity. These studies underscore the potential of thiadiazole and benzamide-containing compounds as novel antimicrobial agents, with certain derivatives showing significant activity against various microorganisms (Palkar et al., 2017).

Properties

IUPAC Name

N-[5-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N5O2S3/c1-8-6-27-13(20-8)21-11(25)7-28-15-24-23-14(29-15)22-12(26)9-4-2-3-5-10(9)16(17,18)19/h2-6H,7H2,1H3,(H,20,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWMJPGZYXPJCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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